molecular formula C10H13ClFN B2832354 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2551115-35-4

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2832354
CAS No.: 2551115-35-4
M. Wt: 201.67
InChI Key: LEZNGHXCFZUQBX-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The addition of a fluorine atom and a methyl group to the tetrahydroisoquinoline core enhances its chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization from solvents like dimethylformamide (DMF) to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives .

Scientific Research Applications

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the methyl group in 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride makes it unique among its analogs. These substitutions enhance its chemical stability, binding affinity, and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZNGHXCFZUQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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